In Vivo Disease Spectrum: Free Acid vs. Methyl Ester Derivative
In a single-study, direct head-to-head in vivo bioassay against seven plant diseases spanning fungi, oomycetes, and bacteria, the free acid (compound 2, Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid) was active (>40% efficacy) against only 2 of 7 diseases: Mycosphaerella melonis (74%) and Phytophthora infestans (57%). In the same experiment, the methyl ester derivative (1a, CAS 192878-28-7) was active against 4 diseases: M. melonis (90%), Corynespora cassiicola (77%), Pseudomonas syringae pv. Lachrymans (41%), and P. infestans (81%). The commercial standard BTH (S-methyl benzo[1,2,3]thiadiazole-7-carbothioate) was active against 4 diseases: M. melonis (88%), P. syringae pv. Lachrymans (76%), P. infestans (65%), and Botrytis cinerea (47%) [1].
| Evidence Dimension | Number of plant diseases with in vivo efficacy >40% (broad-spectrum coverage) |
|---|---|
| Target Compound Data | 2 diseases: M. melonis 74%, P. infestans 57% |
| Comparator Or Baseline | Methyl ester 1a: 4 diseases (M. melonis 90%, C. cassiicola 77%, P. syringae 41%, P. infestans 81%); BTH: 4 diseases (M. melonis 88%, P. syringae 76%, P. infestans 65%, B. cinerea 47%) |
| Quantified Difference | Free acid spectrum = 2 diseases; Methyl ester 1a = 4 diseases (2.0× broader); Free acid lacks coverage of C. cassiicola and P. syringae pv. Lachrymans that 1a provides; Free acid shows lower M. melonis efficacy than 1a (74% vs. 90%, Δ = −16 percentage points) and lower P. infestans efficacy (57% vs. 81%, Δ = −24 percentage points) |
| Conditions | In vivo bioassay against seven plant diseases (Mycosphaerella melonis, Corynespora cassiicola, Pseudomonas syringae pv. Lachrymans, Phytophthora infestans, Botrytis cinerea, Rhizoctonia solani, and one additional disease); efficacy threshold defined as >40% disease control; compound applied at standard screening concentrations |
Why This Matters
The free acid serves as the required hydrolytic precursor to the methyl ester 1a, which achieves a 2× broader disease spectrum than the free acid itself and delivers superior per-disease efficacy; procurement of the free acid is therefore mandatory for any SAR-optimization program aiming to access the full activity potential of this scaffold.
- [1] Du, Q.-S.; Shi, Y.-X.; Li, P.-F.; Zhao, Z.-J.; Zhu, W.-P.; Qian, X.-H.; Li, B.-J.; Xu, Y.-F. Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold: Synthesis and bioactivity. Chinese Chemical Letters, 2013, 24(11), 967–969. View Source
